1,2-Propanediol-d8
1,2-Propanediol-d8
Brand Name:
Vulcanchem
CAS No.:
80156-55-4
VCID:
VC21098756
InChI:
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D
SMILES:
CC(CO)O
Molecular Formula:
C3H8O2
Molecular Weight:
84.14 g/mol
1,2-Propanediol-d8
CAS No.: 80156-55-4
Cat. No.: VC21098756
Molecular Formula: C3H8O2
Molecular Weight: 84.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80156-55-4 |
|---|---|
| Molecular Formula | C3H8O2 |
| Molecular Weight | 84.14 g/mol |
| IUPAC Name | 1,1,1,2,3,3-hexadeuterio-2,3-dideuteriooxypropane |
| Standard InChI | InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D,4D,5D |
| Standard InChI Key | DNIAPMSPPWPWGF-INOGVRQUSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])O[2H])O[2H] |
| SMILES | CC(CO)O |
| Canonical SMILES | CC(CO)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator